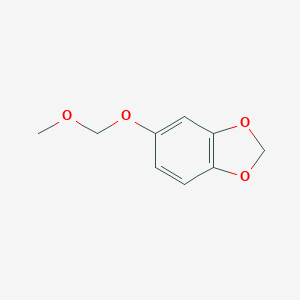

1,3-Benzodioxole, 5-(methoxymethoxy)-

Description

Chemical Identity and Positional Isomerism Context

The precise identification of a chemical compound is fundamental to scientific discourse. 1,3-Benzodioxole (B145889), 5-(methoxymethoxy)- is defined by its unique molecular structure and corresponding identifiers.

Table 1: Chemical Identity of 1,3-Benzodioxole, 5-(methoxymethoxy)-

| Identifier | Value |

|---|---|

| IUPAC Name | 5-(methoxymethoxy)benzo[d] chemicalbook.comwikipedia.orgdioxole sigmaaldrich.com |

| CAS Number | 111726-43-3 sigmaaldrich.com |

| Molecular Formula | C₉H₁₀O₄ nih.gov |

| Molecular Weight | 182.17 g/mol |

| InChI Key | GPABMZXQPPGMAV-UHFFFAOYSA-N sigmaaldrich.com |

Positional isomerism is a key concept in understanding the chemical diversity of the 1,3-benzodioxole family. Isomers are compounds that have the same molecular formula but differ in the arrangement of atoms. In the context of substituted benzodioxoles, this often relates to the position of functional groups on the benzene (B151609) ring. The properties and reactivity of these compounds can vary significantly based on the location of these substituents. For instance, the placement of a methoxy (B1213986) or a methyl group at different positions on the 1,3-benzodioxole ring results in distinct isomers with unique characteristics.

Table 2: Examples of Positional Isomers and Related Derivatives of the 1,3-Benzodioxole Core

| Compound Name | Molecular Formula | CAS Number | Structural Difference from Parent Compound |

|---|---|---|---|

| 1,3-Benzodioxole | C₇H₆O₂ | 274-09-9 wikipedia.orgsigmaaldrich.com | Unsubstituted parent compound. wikipedia.org |

| 1,3-Benzodioxole, 5-methoxy- | C₈H₈O₃ | 7228-35-5 | Features a methoxy group at the 5-position. |

| 1,3-Benzodioxole, 5-(methoxymethyl)- | C₉H₁₀O₃ | 86633-25-2 chemsrc.comepa.gov | Contains a methoxymethyl group at the 5-position. chemsrc.com |

| 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- | C₁₀H₁₂O₄ | 187040-02-4 epa.gov | An isomer with an additional methyl group at the 4-position. epa.gov |

Significance of the 1,3-Benzodioxole Moiety in Organic Synthesis and Chemical Biology Research

The 1,3-benzodioxole ring system, also known as the methylenedioxyphenyl group, is a structural motif of considerable importance in both organic synthesis and chemical biology. wikipedia.orgworldresearchersassociations.com Its prevalence in a wide array of natural products and synthetically derived molecules underscores its utility and versatile reactivity.

In the realm of organic synthesis, the 1,3-benzodioxole moiety serves as a crucial building block and intermediate. chemicalbook.com It is often employed as a protecting group for catechols (1,2-dihydroxybenzenes) due to its general stability under various reaction conditions and the relative ease with which it can be introduced and removed. wikipedia.org The electron-rich nature of the aromatic ring, a consequence of the two oxygen atoms in the fused dioxole ring, facilitates electrophilic substitution reactions, making it a versatile scaffold for the construction of more complex molecular architectures. chemicalbook.com Researchers have utilized this reactivity to synthesize a diverse range of derivatives. worldresearchersassociations.comresearchgate.net

From a chemical biology perspective, the 1,3-benzodioxole moiety is a prominent feature in numerous biologically active compounds. wikipedia.orgworldresearchersassociations.com Its presence is noted in natural products with a history of medicinal use and in modern pharmaceutical agents. worldresearchersassociations.com Derivatives of 1,3-benzodioxole have been investigated for a wide spectrum of potential therapeutic applications, including anti-inflammatory, anticancer, and anticonvulsant activities. worldresearchersassociations.comresearchgate.netresearchgate.net For example, the structure is found in compounds that have been studied for their ability to interact with biological targets such as enzymes and receptors. frontiersin.orgnih.gov The investigation of 1,3-benzodioxole derivatives continues to be an active area of research in the quest for new therapeutic agents and molecular probes to explore biological processes. researchgate.netresearchgate.net

Properties

IUPAC Name |

5-(methoxymethoxy)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-10-5-11-7-2-3-8-9(4-7)13-6-12-8/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPABMZXQPPGMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443357 | |

| Record name | 1,3-Benzodioxole, 5-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111726-43-3 | |

| Record name | 1,3-Benzodioxole, 5-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Benzodioxole, 5 Methoxymethoxy

Direct Synthesis Routes from Precursors

Direct synthesis of 1,3-benzodioxole (B145889), 5-(methoxymethoxy)- often begins with a precursor already containing the benzodioxole scaffold, upon which the methoxymethoxy group is installed.

Elaboration of the Methoxymethoxy Group

The introduction of the methoxymethoxy protecting group onto a hydroxylated benzodioxole, such as sesamol (B190485) (1,3-benzodioxol-5-ol), is a common and straightforward approach. This reaction is typically achieved by treating the corresponding phenol (B47542) with a methoxymethylating agent.

A standard procedure involves the reaction of the hydroxyl-substituted benzodioxole with a reagent like methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base. Common bases for this transformation include diisopropylethylamine (DIPEA) or sodium hydride (NaH). The choice of solvent is typically an aprotic one, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to facilitate the reaction while minimizing side products.

The reaction proceeds via an SN2 mechanism where the deprotonated hydroxyl group (alkoxide) acts as a nucleophile, attacking the electrophilic carbon of the methoxymethyl chloride and displacing the chloride leaving group. This results in the formation of the desired 5-(methoxymethoxy)-1,3-benzodioxole.

Strategies for Orthogonal Functionalization

Orthogonal functionalization allows for the selective modification of different positions on the benzodioxole ring system. This is particularly important when synthesizing complex derivatives where specific substitution patterns are required. For instance, starting with a brominated benzodioxole derivative, such as (6-bromobenzo[d] rsc.orgworldresearchersassociations.comdioxol-5-yl)methanol, allows for subsequent functionalization at the bromine-bearing position via cross-coupling reactions. worldresearchersassociations.com

One powerful strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. worldresearchersassociations.com This reaction enables the formation of a carbon-carbon bond between the aromatic bromide and a boronic acid derivative. worldresearchersassociations.com By carefully choosing the boronic acid, a wide variety of substituents can be introduced at a specific position, independent of other functional groups on the molecule, such as the methoxymethoxy group. This approach provides a versatile platform for creating a library of substituted benzodioxole derivatives. worldresearchersassociations.com

Methodologies for Constructing the 1,3-Benzodioxole Core

The construction of the 1,3-benzodioxole ring system itself is a fundamental aspect of synthesizing these compounds. Various methods exist, often starting from catechols or other appropriately substituted benzene (B151609) derivatives.

Cyclization Reactions for Dioxole Ring Formation

The formation of the 1,3-dioxole (B15492876) ring is a key step in building the benzodioxole core. A common method involves the reaction of a catechol (1,2-dihydroxybenzene) with a suitable one-carbon electrophile. For instance, dichloromethane (CH₂Cl₂) can be used in the presence of a base to form the methylene (B1212753) bridge of the dioxole ring. youtube.com

More advanced and stereoselective methods for the synthesis of non-benzofused 1,3-dioxoles have been developed, such as a Rh(II)-catalyzed asymmetric three-component cascade reaction. rsc.org This particular method involves the reaction of IIII/PV-hybrid ylides, aldehydes, and carboxylic acids to produce chiral 1,3-dioxoles with high enantioselectivity. rsc.org The key steps in this process are the formation of a carbonyl ylide, followed by a stereoselective cyclization with a carboxylate anion and an intramolecular Wittig olefination. rsc.org While this specific example leads to non-benzofused dioxoles, the underlying principles of carbonyl ylide formation and subsequent cyclization are relevant to the broader field of dioxole synthesis.

Another approach involves the cationic ring-opening polymerization of 1,3-dioxolane, which can be prone to cyclization. rsc.org While often seen as a competing reaction in polymerization, under specific conditions, intramolecular cyclization can be favored. rsc.orglibretexts.org

Functionalization of Aromatic Rings within the Benzodioxole System

Once the benzodioxole core is established, further functionalization of the aromatic ring can be achieved through various electrophilic aromatic substitution reactions. The electron-donating nature of the dioxole ring directs incoming electrophiles primarily to the positions para to the oxygen atoms.

For example, Friedel-Crafts acylation can be used to introduce an acyl group onto the benzodioxole ring. mdpi.com This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. The position of acylation is dictated by the directing effects of the existing substituents on the aromatic ring.

Furthermore, palladium-catalyzed reactions are instrumental in the functionalization of the benzodioxole aromatic ring. nih.gov These methods allow for the introduction of a wide range of substituents with high regioselectivity, which is crucial for the synthesis of complex benzodioxole derivatives. nih.gov

Advanced Synthetic Transformations for Benzodioxole Derivatives

The versatility of the benzodioxole scaffold allows for a wide array of advanced synthetic transformations to generate diverse derivatives. These transformations often leverage the unique reactivity of the benzodioxole system and its substituents.

For instance, the synthesis of novel benzodioxole derivatives containing a 1,2,3-triazole ring has been achieved through a multi-step sequence starting from (6-bromobenzo[d] rsc.orgworldresearchersassociations.comdioxol-5-yl)methanol. worldresearchersassociations.com This synthesis involves the conversion of the alcohol to an azide (B81097), followed by a Huisgen 1,3-dipolar cycloaddition with an alkyne (a "click reaction"). worldresearchersassociations.com The resulting bromo-triazole-benzodioxole can then undergo Suzuki-Miyaura coupling to introduce further diversity. worldresearchersassociations.com

Another example involves the synthesis of N-(benzo[d] rsc.orgworldresearchersassociations.comdioxol-5-yl)-2-(one-benzylthio)acetamide derivatives. frontiersin.org This process starts with the reaction of thioglycolic acid with a substituted benzyl (B1604629) bromide to form a 2-(one-benzylthio)acetic acid intermediate. frontiersin.org This intermediate is then converted to an acid chloride and subsequently reacted with 3,4-methylenedioxyaniline to yield the final amide product. frontiersin.org

These examples highlight the modular nature of benzodioxole synthesis, where different fragments can be combined through reliable and high-yielding reactions to create a wide range of complex molecules.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron species, is particularly noteworthy for its application in the synthesis of complex molecules, including derivatives of 1,3-benzodioxole. wikipedia.org This method is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. wikipedia.org

In the context of 1,3-benzodioxole synthesis, the Suzuki-Miyaura reaction is often employed to introduce substituents onto the benzodioxole ring. A common strategy involves the coupling of a bromo-substituted benzodioxole with a suitable boronic acid in the presence of a palladium catalyst and a base. worldresearchersassociations.comresearchgate.net For instance, new 1,3-benzodioxole derivatives have been prepared in good yields (33-89%) starting from (6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanol. worldresearchersassociations.comresearchgate.net The synthesis proceeds through several steps, culminating in a Suzuki-Miyaura coupling reaction with various boronic acids to furnish the final products. worldresearchersassociations.comresearchgate.net

The general conditions for such a reaction are outlined below:

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | 1-((6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Benzodioxole substrate |

| Boronic Acid | Various substituted aryl or heteroaryl boronic acids | Coupling partner, introduces new substituent |

| Catalyst | PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | Facilitates the cross-coupling |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes the palladium catalyst |

| Base | K₂CO₃ (Potassium carbonate) | Activates the boronic acid |

| Solvent | Not specified, but often toluene (B28343), DMF, or dioxane | Dissolves reactants |

The efficiency of the Suzuki-Miyaura coupling can be influenced by the electronic properties of the substituents on the boronic acid. Electron-withdrawing groups on the arylboronic acid can deactivate the aromatic ring, potentially leading to lower yields. worldresearchersassociations.com

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of specific stereoisomers (enantiomers or diastereomers) is a critical aspect of modern medicinal and materials chemistry. For 1,3-benzodioxole derivatives, which are present in numerous natural products and pharmacologically active compounds, controlling stereochemistry is paramount. nih.govnih.gov

Asymmetric synthesis aims to create a single enantiomer of a chiral molecule. One notable approach for creating chiral 1,3-dioxoles involves a Rhodium(II)-catalyzed asymmetric three-component cascade reaction. nih.gov This method allows for the modular assembly of chiral 1,3-dioxoles from aldehydes, carboxylic acids, and specific ylides with good yields and high enantioselectivity. nih.gov The stereochemistry of the final product is controlled by the chiral carboxylate ligands on the rhodium catalyst. nih.gov

Another example involves the enantiospecific synthesis of a complex spiro[1,3-benzodioxole-methanocyclooct[b]indole] derivative starting from an enantiomerically enriched bicyclo[3.3.1]nonane-2,9-dione. nih.gov This synthesis was achieved via the Fischer indolization reaction, and the resulting enantiomers were separated using chiral High-Performance Liquid Chromatography (HPLC). nih.gov The absolute configuration of the product was unequivocally determined through this enantiospecific route. nih.gov

These examples highlight the sophisticated strategies employed to achieve stereocontrol in the synthesis of complex molecules containing the 1,3-benzodioxole core. While direct asymmetric synthesis of 1,3-Benzodioxole, 5-(methoxymethoxy)- is not detailed in the provided context, these methodologies represent the state-of-the-art for producing chiral derivatives within this class of compounds.

| Method | Key Features | Application Example |

|---|---|---|

| Rh(II)-catalyzed cascade reaction | Three-component reaction; high enantioselectivity controlled by chiral ligands. nih.gov | Modular assembly of chiral non-benzofused 1,3-dioxoles. nih.gov |

| Fischer Indolization / Chiral HPLC | Synthesis of complex polycyclic structures; separation of enantiomers. nih.gov | Synthesis of chiral spiro[1,3-benzodioxole-methanocyclooct[b]indole]. nih.gov |

Protecting Group Chemistry in 1,3-Benzodioxole Synthesis

Protecting group chemistry is an indispensable tool in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The target compound, 1,3-Benzodioxole, 5-(methoxymethoxy)-, itself contains a methoxymethyl (MOM) ether, which serves as a protecting group for a phenolic hydroxyl group.

The MOM group is widely used because it is easy to introduce and is stable under a variety of conditions, particularly basic and weakly acidic environments. acs.org The protection of a phenol as a MOM ether is a common strategy to allow for reactions such as ortho-lithiation or cross-coupling on other parts of the aromatic ring.

The synthesis of MOM ethers from phenols can be achieved using several reagents:

The deprotection, or removal, of the MOM group is typically accomplished under acidic conditions, which cleaves the acetal (B89532) linkage. adichemistry.com A variety of acidic reagents can be used, from strong acids like hydrochloric acid in methanol (B129727) to milder Lewis acids. acs.orgadichemistry.com A highly chemoselective method for cleaving phenolic MOM ethers specifically involves using silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂), which acts as a mild, heterogeneous catalyst at room temperature, leaving other acid-sensitive groups and aliphatic MOM ethers intact. acs.org

| Process | Reagent(s) | Conditions | Selectivity/Notes |

|---|---|---|---|

| Protection (Formation of MOM ether) | Chloromethyl methyl ether (MOMCl), DIPEA | Room Temperature | Effective but carcinogenic reagent. adichemistry.comgoogle.com |

| Dimethoxymethane, P₂O₅ | CHCl₃, 25 °C | Safer alternative to MOMCl. adichemistry.comgoogle.com | |

| MOM-2-pyridylsulfide, AgOTf | THF, neutral | Very mild, suitable for acid-sensitive molecules. acs.org | |

| Deprotection (Cleavage of MOM ether) | HCl in Methanol | Boiling | Standard strong acid cleavage. adichemistry.com |

| NaHSO₄·SiO₂ | CH₂Cl₂, Room Temperature | Highly selective for phenolic MOM ethers. acs.org |

The strategic use of the MOM protecting group is thus central to the synthesis of 1,3-Benzodioxole, 5-(methoxymethoxy)- and related substituted benzodioxoles, enabling complex molecular architectures to be built with precision and control.

Chemical Reactivity and Mechanistic Investigations of 1,3 Benzodioxole, 5 Methoxymethoxy

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic core of 1,3-Benzodioxole (B145889), 5-(methoxymethoxy)- is dominated by electrophilic substitution reactions, a consequence of the electron-donating nature of both the methylenedioxy and methoxymethoxy substituents. These groups activate the benzene (B151609) ring, directing incoming electrophiles to the ortho and para positions.

Electrophilic Substitution: A prominent example of electrophilic aromatic substitution for this compound is the Vilsmeier-Haack reaction. chemicalbook.comwikipedia.orgnih.govnih.gov This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings. nih.gov For 1,3-Benzodioxole, 5-(methoxymethoxy)-, the reaction proceeds by treatment with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemicalbook.comwikipedia.org The potent electrophile, a chloroiminium ion, attacks the activated aromatic ring. nih.gov

The directing effects of the existing substituents guide the position of formylation. The 5-(methoxymethoxy) group is ortho-, para-directing, as is the 4-oxygen of the dioxole ring. The most activated and sterically accessible position is C4, leading to the formation of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-carbaldehyde.

Table 1: Vilsmeier-Haack Formylation of 1,3-Benzodioxole, 5-(methoxymethoxy)-

| Reactant | Reagents | Product | Reaction Type |

|---|

Nucleophilic Substitution: Conversely, the electron-rich nature of the 1,3-Benzodioxole, 5-(methoxymethoxy)- ring system makes it highly unreactive toward nucleophilic aromatic substitution. This class of reactions requires the presence of strong electron-withdrawing groups to decrease the electron density of the ring and stabilize the negatively charged Meisenheimer complex intermediate. As the subject molecule contains only electron-donating groups, it does not undergo nucleophilic substitution under standard conditions.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of 1,3-Benzodioxole, 5-(methoxymethoxy)- is largely characterized by the stability of its functional groups. The aromatic ring and the methylenedioxy bridge are generally robust to common reducing agents and many oxidizing agents. The methoxymethyl (MOM) ether is also known for its stability toward a wide range of reagents, making it an effective protecting group for the phenolic hydroxyl of sesamol (B190485). organicchemistrydata.orgwikipedia.org

The MOM group is inert under a variety of conditions, as detailed in the table below. organicchemistrydata.orgwikipedia.org

Table 2: Stability of the Methoxymethyl (MOM) Ether Group to Common Redox Reagents

| Reagent Class | Specific Reagents | Stability |

|---|---|---|

| Reducing Agents | H₂/Ni, H₂/Rh, Na/NH₃, LiAlH₄, NaBH₄, Zn/HCl | Stable |

| Oxidizing Agents | KMnO₄, OsO₄, CrO₃/Pyridine, Peroxy acids (e.g., m-CPBA) | Stable |

| Halogens | I₂, Br₂ | Sensitive/Labile |

This stability profile indicates that chemical transformations can be performed on other parts of a molecule containing the 1,3-Benzodioxole, 5-(methoxymethoxy)- moiety without affecting this specific group, provided acidic or halogenating conditions are avoided.

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions, such as the Diels-Alder cycloaddition, are powerful methods for the formation of cyclic compounds. wikipedia.orgmsu.edu These reactions typically involve the interaction of π-electron systems. msu.edu The Diels-Alder reaction, a [4+2] cycloaddition, requires a conjugated diene to react with a dienophile. wikipedia.org

The core of 1,3-Benzodioxole, 5-(methoxymethoxy)- is an aromatic benzene ring. A fundamental characteristic of aromatic systems is their exceptional stability due to the delocalization of π-electrons in a cyclic array. chemicalbook.com This inherent stability means that the benzene ring does not readily participate as a diene in Diels-Alder reactions under normal thermal conditions. The significant energy barrier required to disrupt the aromaticity makes such cycloadditions energetically unfavorable. Consequently, 1,3-Benzodioxole, 5-(methoxymethoxy)- is not expected to undergo cycloaddition reactions directly involving the aromatic ring system. No significant research findings report the participation of this compound or closely related simple benzodioxoles in pericyclic processes.

Stability and Degradation Pathways under Reaction Conditions

The primary determinant of the stability and degradation of 1,3-Benzodioxole, 5-(methoxymethoxy)- is the methoxymethyl (MOM) ether group. While stable across a broad pH range (approximately 4 to 12) and to many classes of reagents, the MOM group is fundamentally an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. organicchemistrydata.orgwikipedia.orgox.ac.uk This acid-catalyzed hydrolysis represents the principal degradation pathway for the molecule under many synthetic reaction conditions.

The cleavage of the MOM ether regenerates the parent phenol (B47542), sesamol (1,3-Benzodioxol-5-ol), along with formaldehyde (B43269) and methanol (B129727). This deprotection can be effected by a wide range of Brønsted and Lewis acids. ox.ac.uksigmaaldrich.com The choice of reagent can allow for selective deprotection under mild conditions.

Table 3: Selected Reagents for the Cleavage (Degradation) of the MOM Ether

| Reagent(s) | Conditions | Description |

|---|---|---|

| Hydrochloric Acid (HCl) | Aqueous Methanol, Heat | Standard Brønsted acid-catalyzed hydrolysis. organicchemistrydata.org |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758), Room Temp. | Strong Brønsted acid for rapid cleavage. |

| Bismuth Trichloride (BiCl₃) | Acetonitrile (B52724)/Water, 50°C | Mild Lewis acid-based method. mdpi.com |

| Zinc Bromide (ZnBr₂)/n-Propanethiol | Dichloromethane, 0°C to Room Temp. | Rapid and selective Lewis acid/soft nucleophile system. masterorganicchemistry.com |

The lability of the MOM group to acid is a critical consideration in multi-step synthesis, as it dictates the compatibility of reaction conditions and the sequencing of synthetic steps.

Reaction Mechanism Elucidation Studies

The reaction mechanisms involving 1,3-Benzodioxole, 5-(methoxymethoxy)- are well-understood based on established principles of organic chemistry. Mechanistic studies have focused on its key transformations: electrophilic substitution and acid-catalyzed degradation.

Mechanism of Vilsmeier-Haack Formylation: The mechanism of this reaction has been extensively studied. chemicalbook.comnih.gov

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of the dichlorophosphate anion to form the highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺.

Electrophilic Attack: The electron-rich aromatic ring of 1,3-Benzodioxole, 5-(methoxymethoxy)- attacks the carbon atom of the chloroiminium ion. This electrophilic aromatic substitution step forms a resonance-stabilized cationic intermediate, known as an arenium ion or sigma complex.

Rearomatization: A base (such as the displaced chloride or dichlorophosphate ion) abstracts a proton from the C4 position of the arenium ion, restoring the aromaticity of the ring and yielding an iminium ion intermediate.

Hydrolysis: During aqueous workup, water attacks the carbon of the iminium ion. Subsequent proton transfers and elimination of dimethylamine lead to the final product, this compound4-carbaldehyde.

Mechanism of Acid-Catalyzed MOM Ether Cleavage: The degradation of the MOM ether proceeds via a well-established acid-catalyzed hydrolysis mechanism for acetals. ox.ac.uk

Protonation: A Brønsted or Lewis acid protonates the ether oxygen atom of the methoxy (B1213986) group (the more basic oxygen).

Cleavage to Form Oxocarbenium Ion: The protonated intermediate is unstable and cleaves to release methanol (CH₃OH) and a resonance-stabilized oxocarbenium ion, [R-O=CH₂]⁺, where R is the benzodioxole moiety. This step is typically the rate-determining step.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation and Decomposition: Deprotonation of the resulting intermediate yields a hemiacetal (R-O-CH₂-OH). Hemiacetals are generally unstable and rapidly decompose to the parent phenol (sesamol) and formaldehyde (CH₂O).

These elucidated mechanisms provide a predictive framework for understanding the reactivity and stability of 1,3-Benzodioxole, 5-(methoxymethoxy)- in various chemical environments.

Advanced Spectroscopic and Analytical Characterization for 1,3 Benzodioxole, 5 Methoxymethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map of "1,3-Benzodioxole, 5-(methoxymethoxy)-" can be assembled.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. For "1,3-Benzodioxole, 5-(methoxymethoxy)-", the expected ¹H NMR spectrum would show distinct signals corresponding to the aromatic protons on the benzodioxole ring, the protons of the methylenedioxy group, and the protons of the methoxymethyl ether group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the oxygen-containing substituents. The integration of these signals would confirm the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the neighboring protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in "1,3-Benzodioxole, 5-(methoxymethoxy)-" would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, ether-linked), providing further confirmation of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,3-Benzodioxole (B145889), 5-(methoxymethoxy)-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.3 - 7.0 | 100 - 120 |

| O-CH₂-O (dioxole) | ~5.9 | ~101 |

| O-CH₂-O (ether) | ~5.1 | ~95 |

| O-CH₃ | ~3.4 | ~56 |

| Aromatic C-O | N/A | 140 - 150 |

| Aromatic C (unsubstituted) | N/A | 105 - 125 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR spectra and confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the aromatic ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connection between the methoxymethyl group and the benzodioxole ring, as well as the connectivity across the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For a molecule like "1,3-Benzodioxole, 5-(methoxymethoxy)-", NOESY can confirm the through-space relationships between the protons of the methoxymethyl group and the adjacent aromatic protons.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental formula of "1,3-Benzodioxole, 5-(methoxymethoxy)-" (C₉H₁₀O₄), distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₉H₁₀O₄ is 182.0579 Da. An experimental HRMS measurement close to this value would strongly support the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum would show characteristic losses of fragments such as the methoxy (B1213986) group (-OCH₃), the methoxymethyl group (-CH₂OCH₃), or formaldehyde (B43269) (-CH₂O) from the molecular ion, providing further structural evidence.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of "1,3-Benzodioxole, 5-(methoxymethoxy)-" would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Characteristic IR Absorption Bands for 1,3-Benzodioxole, 5-(methoxymethoxy)-

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C-O-C (ether) | Asymmetric Stretching | 1050 - 1150 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| O-CH₂-O (dioxole) | Characteristic Bands | ~1250, ~1040, ~930 |

The presence of strong bands in the C-O stretching region would be indicative of the ether linkages, and the specific pattern of bands for the methylenedioxy group would be a key diagnostic feature.

X-ray Crystallography for Precise Solid-State Molecular Architecture

Should "1,3-Benzodioxole, 5-(methoxymethoxy)-" be obtainable as a single crystal of suitable quality, X-ray crystallography could provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would offer an unambiguous confirmation of the connectivity and conformation of the molecule in the crystalline form. However, obtaining suitable crystals can be challenging, and as of now, no public crystallographic data for this specific compound is available.

Chromatographic Techniques for Purity Assessment and Separation

The purity assessment and separation of "1,3-Benzodioxole, 5-(methoxymethoxy)-" are critical steps in its synthesis and characterization, ensuring the removal of starting materials, by-products, and other impurities. Chromatographic techniques, which separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, are fundamental to achieving high purity of this compound. While specific chromatographic methods dedicated exclusively to "1,3-Benzodioxole, 5-(methoxymethoxy)-" are not extensively detailed in publicly available literature, methods applied to structurally similar benzodioxole derivatives provide a strong basis for developing effective separation and purity assessment protocols.

The primary chromatographic techniques applicable include Thin-Layer Chromatography (TLC) for rapid, qualitative analysis and reaction monitoring, and column chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for preparative separation and quantitative purity determination.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an invaluable tool for the rapid analysis of "1,3-Benzodioxole, 5-(methoxymethoxy)-". It is primarily used to monitor the progress of a chemical reaction, to identify the components in a mixture, and to determine the appropriate solvent system for column chromatography. In TLC, a stationary phase, typically silica (B1680970) gel or alumina, is coated onto a flat plate. The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their polarity relative to the stationary and mobile phases.

For benzodioxole derivatives, silica gel is a commonly used stationary phase due to its polarity. The choice of the mobile phase is crucial for achieving good separation. A study on the separation of several benzodioxane compounds utilized a precoated Silica Gel 60 F254 plate with a mobile phase consisting of toluene (B28343) and acetone (B3395972) in a 92:8 ratio. nih.gov Another investigation into new 1,3-benzodioxole derivatives employed Merck silica gel 60 F254 for TLC analysis. worldresearchersassociations.com Visualization of the separated spots can often be achieved under UV light, especially if the plate contains a fluorescent indicator, or by using staining reagents such as aqueous alkaline potassium permanganate (B83412) or a vanillin-sulfuric acid spray. nih.govworldresearchersassociations.com

Based on these related methods, a potential TLC system for analyzing "1,3-Benzodioxole, 5-(methoxymethoxy)-" could be proposed.

Table 1: Postulated TLC Parameters for 1,3-Benzodioxole, 5-(methoxymethoxy)-

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | Toluene-Acetone (e.g., 9:1 v/v) or Hexane-Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV lamp (254 nm), Potassium permanganate stain |

It is important to note that the optimal solvent system would need to be determined empirically to achieve a retention factor (Rf) in the ideal range of 0.3-0.7 for "1,3-Benzodioxole, 5-(methoxymethoxy)-".

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for both the purification and the precise quantitative analysis of "1,3-Benzodioxole, 5-(methoxymethoxy)-". HPLC utilizes a column packed with a stationary phase and a liquid mobile phase pumped through at high pressure. This allows for high-resolution separations and is a standard method for determining the purity of pharmaceutical and chemical compounds.

A hypothetical HPLC method for the purity assessment of "1,3-Benzodioxole, 5-(methoxymethoxy)-" can be constructed based on common practices for aromatic ethers.

Table 2: Hypothetical HPLC Method for Purity Analysis of 1,3-Benzodioxole, 5-(methoxymethoxy)-

| Parameter | Description |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a wavelength determined by the UV-Vis spectrum (e.g., 272 nm) google.com |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The development of a specific HPLC method would require optimization of the mobile phase composition and gradient to ensure adequate resolution of "1,3-Benzodioxole, 5-(methoxymethoxy)-" from any potential impurities.

Gas Chromatography (GC)

Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like "1,3-Benzodioxole, 5-(methoxymethoxy)-". In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) flows through the column, and the sample components are separated based on their boiling points and interactions with the stationary phase. A detector at the end of the column measures the eluted components.

Data from the NIST WebBook for the parent compound, 1,3-Benzodioxole, shows its analysis using a polar DB-Wax capillary column with a temperature program. nist.gov This suggests that a similar approach could be effective for its methoxymethoxy derivative. The choice of a polar or non-polar column would depend on the nature of the impurities to be separated.

Table 3: Potential GC Parameters for the Analysis of 1,3-Benzodioxole, 5-(methoxymethoxy)-

| Parameter | Description |

| Column | Capillary column (e.g., DB-5ms, HP-5, or a polar column like DB-Wax) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | e.g., 250 °C |

| Oven Program | A temperature ramp, for example, starting at 100 °C and increasing to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | e.g., 280 °C |

A GC-MS configuration would be particularly advantageous as it would not only provide information on the purity of the compound but also aid in the identification of any impurities based on their mass spectra.

Theoretical and Computational Chemistry Applied to 1,3 Benzodioxole, 5 Methoxymethoxy

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamental to its reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. youtube.com Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.comyoutube.com The energy difference between these two, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. mdpi.commdpi.com

For sesamol (B190485), the parent of 1,3-Benzodioxole (B145889), 5-(methoxymethoxy)-, DFT calculations have shown that the HOMO is primarily localized on the benzodioxole ring and the phenolic hydroxyl group. nih.gov This indicates that these are the most probable sites for electrophilic attack and are the primary source of electron donation. nih.gov The LUMO, conversely, is distributed over the aromatic system.

In the case of 1,3-Benzodioxole, 5-(methoxymethoxy)-, the replacement of the hydroxyl group with a methoxymethoxy group is expected to maintain the electron-donating nature of the substituent at the 5-position. The ether oxygen atoms in the methoxymethoxy group will contribute to the electron density of the aromatic ring through resonance, similar to the hydroxyl group. researchgate.net Therefore, the HOMO would still be expected to have significant density on the benzodioxole ring system.

Studies on alkylated sesamol derivatives have shown that modifications to the phenolic group can tune the HOMO-LUMO gap. For instance, a trimethylated sesamol derivative showed a higher HOMO energy level (-5.25 eV) compared to sesamol (-5.58 eV), indicating superior electron transfer abilities. mdpi.comresearchgate.net This suggests that the methoxymethoxy group in 1,3-Benzodioxole, 5-(methoxymethoxy)- would also modulate the HOMO-LUMO energies relative to sesamol.

Table 1: Comparative HOMO-LUMO Data for Sesamol and a Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Sesamol | -5.58 | -0.49 | 5.09 |

| Trimethyl Sesamol Derivative | -5.25 | -0.51 | 4.74 |

Data sourced from studies on sesamol derivatives and presented for illustrative purposes. mdpi.com

Density Functional Theory (DFT) Calculations for Geometrical and Spectroscopic Parameters

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, and it is widely applied to predict molecular geometries and spectroscopic properties. researchgate.netdntb.gov.ua For sesamol and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31+G(d,p) or 6-311++G(2d,2p)), have been successfully employed to optimize molecular structures and predict properties like bond lengths, bond angles, and vibrational frequencies. mdpi.comresearchgate.net

For 1,3-Benzodioxole, 5-(methoxymethoxy)-, a DFT optimization would be expected to show a planar or near-planar benzodioxole ring system. The geometry of the methoxymethoxy group would be of particular interest, with rotational freedom around the C-O and O-C bonds. The optimized structure is crucial for accurate predictions of other properties.

Computational studies on other 1,3-benzodioxole derivatives have demonstrated the utility of DFT in corroborating experimental data and providing insights where such data is unavailable. nih.govfrontiersin.org For example, calculated vibrational spectra can aid in the interpretation of experimental IR and Raman spectra.

Conformational Analysis and Potential Energy Surface Mapping

The methoxymethoxy group of 1,3-Benzodioxole, 5-(methoxymethoxy)- introduces conformational flexibility. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the most stable conformations (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them.

For the target molecule, the key dihedral angles to consider would be those associated with the C(ring)-O-CH2-O-CH3 chain. By systematically rotating these bonds and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers. This type of analysis is crucial as different conformers can exhibit different chemical and physical properties. While specific studies on 1,3-Benzodioxole, 5-(methoxymethoxy)- are absent, research on similar flexible molecules demonstrates the importance of identifying the global minimum energy conformation for subsequent reactivity studies.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is invaluable for elucidating reaction mechanisms. For sesamol, a known antioxidant, extensive DFT studies have modeled its free-radical scavenging activity. researchgate.netresearchgate.net The primary mechanisms investigated are:

Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): The transfer of an electron to the radical, forming a radical cation, which then loses a proton. researchgate.net

For these mechanisms, key parameters like the Bond Dissociation Enthalpy (BDE) of the O-H bond and the Ionization Potential (IP) are calculated. researchgate.net In the gas phase, HAT is often the preferred pathway for sesamol, indicated by a lower BDE compared to the IP. researchgate.net

For 1,3-Benzodioxole, 5-(methoxymethoxy)-, the absence of a phenolic hydrogen means it cannot participate in the typical HAT mechanism. However, the methylene (B1212753) hydrogens in the methoxymethoxy group or the hydrogens on the benzodioxole ring's methylene bridge could potentially be involved in hydrogen abstraction, though this is likely to be less favorable. nih.gov The metabolism of 1,3-benzodioxoles can proceed via oxidation of the methylenic carbon of the dioxole ring, a process that has been modeled computationally. nih.gov This pathway involves the formation of a 2-hydroxy derivative and can lead to carbon monoxide. nih.gov Modeling this reaction for the title compound would involve locating the transition states for the key oxidative steps.

Quantum Chemical Descriptors and Reactivity Predictions

A range of quantum chemical descriptors can be calculated to predict the reactivity of a molecule. These go beyond the HOMO-LUMO energies and provide a more nuanced picture.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface. uni-muenchen.delibretexts.org Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net For 1,3-Benzodioxole, 5-(methoxymethoxy)-, the MEP map would be expected to show negative potential around the oxygen atoms of the benzodioxole and methoxymethoxy groups, highlighting them as sites for interaction with electrophiles or for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. youtube.comyoutube.com It can quantify the electron-donating effect of the methoxymethoxy group on the aromatic ring.

Global Reactivity Descriptors: Derived from conceptual DFT, descriptors like chemical hardness, softness, and electrophilicity index can be calculated to provide a quantitative measure of a molecule's reactivity.

Computational studies on various sesamol derivatives have used these descriptors to build structure-activity relationships, for instance, in designing new antioxidants. mdpi.comnih.gov Electron-donating groups generally increase the antioxidant capacity by lowering the ionization potential. researchgate.net

Table 2: Key Quantum Chemical Descriptors for Sesamol

| Descriptor | Calculated Value (kcal/mol) | Significance |

| Bond Dissociation Enthalpy (O-H) | 83.03 | Energy required for hydrogen atom transfer. |

| Ionization Potential | 174.31 | Energy required for single electron transfer. |

Data from DFT/B3LYP/6-31+G(d,p) calculations on sesamol. mdpi.com

Applications in Advanced Chemical Research and Design

1,3-Benzodioxole (B145889), 5-(methoxymethoxy)- as a Building Block in Complex Organic Synthesis

The 1,3-benzodioxole moiety is a fundamental structural unit found in numerous natural products and serves as a versatile starting point for the synthesis of complex molecular architectures. chemicalbook.comresearchgate.net Its derivatives are widely used as precursors and intermediates in the pharmaceutical and chemical industries. chemicalbook.comgoogle.com The methoxymethyl group in 1,3-Benzodioxole, 5-(methoxymethoxy)- functions as a protecting group for the hydroxyl functionality, a common strategy in multi-step synthesis to prevent a reactive group from interfering with subsequent reaction steps. libretexts.org

The utility of the benzodioxole scaffold as a building block is demonstrated in various advanced synthetic applications. Functionalized derivatives of 1,3-benzodioxole are employed in significant carbon-carbon bond-forming reactions and the construction of heterocyclic systems.

Key Synthetic Applications of the 1,3-Benzodioxole Scaffold:

| Starting Material Scaffold | Reaction Type | Product Class |

| (6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methanol | Suzuki-Miyaura Coupling | Bi-aryl and Hetero-aryl Compounds researchgate.net |

| Benzo[d] nih.govresearchgate.netdioxol-5-amine | Amide Coupling | N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)acetamides frontiersin.org |

| Benzodioxole Chalcones | 1,3-Dipolar Cycloaddition | Spirooxindole Pyrrolidines nih.govrsc.org |

| Dihydroapiol (a propyl-benzodioxole derivative) | Formylation | Substituted Benzodioxole Carbaldehydes mdpi.com |

| Safrole (an allyl-benzodioxole) | Side-chain modification | Amino-acyl derivatives researchgate.net |

For instance, (6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methanol has been utilized as a starting material in Suzuki-Miyaura cross-coupling reactions to produce a wide range of new heterocyclic compounds. researchgate.net Similarly, benzo[d] nih.govresearchgate.netdioxol-5-amine is a key precursor in the synthesis of novel N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides. frontiersin.org Furthermore, benzodioxole-containing chalcones act as dipolarophiles in three-component 1,3-dipolar cycloaddition reactions to stereoselectively form complex spirooxindole pyrrolidine derivatives. nih.govrsc.org These examples underscore the role of the 1,3-benzodioxole core as a robust and adaptable platform for constructing intricate and functionally diverse molecules.

Use in the Design of Novel Organic Reagents and Catalysts

The concept of a "privileged scaffold" is central to modern medicinal chemistry and catalyst design, where a core molecular structure is repeatedly found in active compounds. The 1,3-benzodioxole framework is one such scaffold, utilized in the rational design of new, functional organic molecules. researchgate.net

A prominent example is the design of novel auxin receptor agonists based on the 1,3-benzodioxole structure. frontiersin.org Using computer-aided drug discovery approaches, researchers designed and synthesized a series of N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides. frontiersin.org These compounds were engineered to interact specifically with the TIR1 auxin receptor, functioning as highly potent reagents for studying plant growth signaling pathways. The design process involves modifying substituents on the benzodioxole core to optimize binding affinity and selectivity for the target macromolecule. frontiersin.org

In the broader field of organocatalysis, the rational design of catalysts often involves selecting a rigid scaffold to which catalytic moieties are attached. nih.gov While specific examples of 1,3-Benzodioxole, 5-(methoxymethoxy)- being used in catalyst design are not prominent, the underlying principle involves using such scaffolds to orient functional groups (like thioureas or amines) in a precise three-dimensional arrangement to facilitate stereoselective transformations. nih.govnih.gov The stability and defined geometry of the benzodioxole ring system make it a suitable candidate for such applications in the development of future organocatalysts.

Research on Chemical Interactions with Macromolecular Systems (e.g., enzymes, without discussing biological effects)

Computational and biophysical methods are employed to study the non-covalent interactions between small molecules and macromolecular targets like enzymes and receptors. Molecular docking, in particular, provides detailed insight into the binding modes and energies of interaction at a chemical level. Derivatives of the 1,3-benzodioxole scaffold have been the subject of numerous such studies to understand their chemical recognition by various proteins.

These studies reveal that the 1,3-benzodioxole moiety often engages in hydrophobic and van der Waals interactions within the binding pockets of proteins, while its substituents can form more specific interactions like hydrogen bonds. For example, molecular docking studies of 1,3-benzodioxole propargyl ether derivatives with the histone deacetylase 1 (HDAC-1) enzyme showed high binding scores, indicating a strong chemical affinity. nih.gov Similarly, dacarbazine-tagged 1,3-benzodioxole derivatives were shown to bind effectively with tubulin, with interactions involving residues such as Pro162B, Met166B, and Trp407A through hydrogen bonds and electrostatic forces. tandfonline.com

The table below summarizes findings from several molecular docking studies involving various 1,3-benzodioxole derivatives and their target macromolecules, focusing purely on the chemical interaction parameters.

| 1,3-Benzodioxole Derivative Class | Macromolecular Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)acetamides | TIR1 Auxin Receptor | -8.2 (for compound K-10) | Not specified | frontiersin.org |

| Propargyl Ether Derivatives | Histone Deacetylase 1 (HDAC-1) | Higher than approved drugs | Not specified | nih.gov |

| Dacarbazine-tagged Derivatives | Tubulin | -8.9 to -10.2 | Pro162B, Met166B, Trp407A, His406A | tandfonline.com |

| Spirooxindole Pyrrolidines | α-Glucosidase | -8.72 (for compound 6i) | Not specified | nih.gov |

| Spirooxindole Pyrrolidines | α-Amylase | -7.61 (for compound 6i) | Not specified | nih.gov |

These investigations are crucial for understanding the structure-activity relationships that govern molecular recognition, providing a chemical basis for the rational design of more specific and potent ligands without discussing their ultimate biological or therapeutic effects. The 1,3-benzodioxole scaffold is also known to interact with metabolic enzymes like cytochrome P-450, a subject of detailed chemical investigation. chemicalbook.com

Development of Chemical Probes for Investigating Reaction Pathways

Chemical probes are essential tools for elucidating reaction mechanisms and visualizing molecular processes. The development of such probes often relies on molecular scaffolds that possess suitable photophysical properties or can be tagged for detection.

Research has shown that the 1,3-benzodioxole framework can serve as the core of a novel class of fluorescent dyes. researchgate.net These dyes are characterized by favorable photophysical properties, including large Stokes shifts, long fluorescence lifetimes in organic solvents, and high photostability. researchgate.net A large Stokes shift (the difference between the absorption and emission maxima) is particularly desirable for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. By synthesizing derivatives with specific reactive handles (e.g., alkynes for "click" chemistry), the 1,3-benzodioxole scaffold can be transformed into chemical probes designed to attach to other molecules of interest for imaging applications. researchgate.net

Another powerful, though more general, technique for investigating reaction pathways is the use of isotopic labelling. researchgate.net By selectively replacing atoms in a molecule with their heavier isotopes (e.g., hydrogen with deuterium, or ¹²C with ¹³C), chemists can trace the fate of specific atoms through a chemical transformation. This method provides unambiguous evidence for bond-breaking and bond-forming events, which is critical for deciphering complex reaction mechanisms. researchgate.net While specific studies employing isotopically-labeled 1,3-Benzodioxole, 5-(methoxymethoxy)- as a probe were not identified, this established technique represents a potential avenue for its use in mechanistic organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Benzodioxole, 5-(methoxymethoxy)-, and what experimental parameters influence yield?

- Methodology : A common approach involves functionalizing 1,3-benzodioxole derivatives via methoxymethylation. For example, using methoxymethyl chloride (MOM-Cl) under basic conditions (e.g., NaH or DIPEA) in anhydrous solvents like THF or DCM. Reaction temperature (0–25°C) and stoichiometric control of MOM-Cl are critical to avoid over-substitution. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

- Key Data : Similar compounds (e.g., (R)-5-(methoxymethoxy)-2-methylpentan-1-ol) were synthesized using Pd/C-catalyzed hydrogenation and purified to ≥98% purity .

Q. How can the structural integrity of 1,3-Benzodioxole, 5-(methoxymethoxy)-, be confirmed post-synthesis?

- Methodology : Combine NMR (¹H, ¹³C, 2D-COSY/HMBC) to verify substituent positions and methoxymethoxy group connectivity. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For example, HRMS (ESI) for analogous compounds showed <2 ppm deviation between calculated and observed masses .

- Example : A related compound, C₁₇H₂₃ClN₅O₆, had HRMS [M+H]+: calc. 428.1337, observed 428.1346 .

Q. What stability considerations are critical for handling and storing this compound?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis of the methoxymethoxy group. Avoid exposure to moisture or acidic conditions. Stability tests via TLC or HPLC at intervals (e.g., 0, 1, 3 months) can monitor degradation .

Q. Are there documented biological activities for 1,3-benzodioxole derivatives with methoxymethoxy substituents?

- Methodology : Screen for bioactivity using enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) or cell-based models. For instance, methoxymethoxy-modified cyclopentane diols showed antiviral potential in nucleoside analogs .

Advanced Research Questions

Q. How can regioselectivity challenges during methoxymethylation of 1,3-benzodioxole derivatives be addressed?

- Methodology : Use steric/electronic directing groups (e.g., electron-donating substituents) to guide methoxymethylation to the 5-position. Computational modeling (DFT) predicts reactive sites, while LC-MS monitors intermediate formation. For example, N-arylation methods improved regiocontrol in cyclic peptides .

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodology : Employ X-ray crystallography for definitive structural confirmation. If crystals are unavailable, compare experimental NMR shifts with DFT-simulated spectra. For biaryl systems, dihedral angle discrepancies (e.g., ±10°) between NMR and X-ray data may arise from dynamic effects .

Q. How does the methoxymethoxy group influence electronic properties in photochemical studies?

- Methodology : UV-Vis spectroscopy (e.g., λmax in MeOH) and cyclic voltammetry assess electron-withdrawing/donating effects. For example, methoxymethoxy-substituted benzothiazoles showed λmax ~308 nm (ε ~6000 M⁻¹cm⁻¹), indicating π→π* transitions .

Q. What computational strategies predict metabolic pathways or toxicity profiles for this compound?

- Methodology : Use in silico tools (e.g., SwissADME, Protox) to simulate Phase I/II metabolism. Molecular docking identifies potential enzyme interactions. PubChem data for analogous compounds (e.g., DTXSID60186975) provide toxicity benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.